molecular formula C14H10F3N5O2S B2969219 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 877638-20-5

2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2969219
CAS No.: 877638-20-5
M. Wt: 369.32
InChI Key: LEFUXZKLTASGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, supplied for use in biomedical and chemical research. It has a molecular formula of C14H10F3N5O2S and a molecular weight of 369.32 g/mol . The compound is identified by CAS Number 877638-20-5 . This molecule features a hybrid heterocyclic structure, combining a [1,2,4]triazolo[4,3-a]pyrimidin-7-one core linked via a thioether bridge to an acetamide group substituted with a 4-(trifluoromethyl)phenyl moiety. The presence of both the triazolopyrimidine scaffold and the trifluoromethyl group is of significant interest in medicinal chemistry and drug discovery, as these features are commonly found in compounds with various pharmacological activities. The specific research applications and biological mechanisms of action for this compound are an area of active investigation, making it a valuable tool for researchers exploring new biochemical pathways and developing novel therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-1-3-9(4-2-8)18-11(24)7-25-13-21-20-12-19-10(23)5-6-22(12)13/h1-6H,7H2,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFUXZKLTASGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the triazolopyrimidine core is of interest due to its potential biological activity. Compounds containing this core have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Property Target Compound CAS 891135-81-2
Molecular Formula C₁₆H₁₂F₃N₅O₂S C₁₆H₁₄F₃N₅O₃S
Molecular Weight 413.36 g/mol 413.4 g/mol
Core Substituents Unsubstituted triazolopyrimidinone 5,6-Dimethyl triazolopyrimidinone
Aryl Group 4-(Trifluoromethyl)phenyl 4-(Trifluoromethoxy)phenyl

Implications :

  • The dimethyl groups in CAS 891135-81-2 may enhance metabolic stability by blocking oxidative sites but could reduce solubility.

Broader Structural Class: Diazaspiro Carboxamides (Patent EP 4 374 877 A2)

Key differences include:

  • Core Structure: Diazaspiro[4.5]decene vs. triazolopyrimidinone.
  • Substituents: Difluorobenzyl and pyrimidinyl groups in the patent compounds suggest divergent target selectivity (e.g., kinase isoforms) compared to the simpler triazolopyrimidinone scaffold .

Functional Comparison :

  • The diazaspiro compounds likely exhibit broader steric interactions due to their complex bicyclic cores, whereas the target compound’s planar triazolopyrimidinone may favor deeper ATP-binding pocket penetration.
  • Both classes utilize trifluoromethylphenyl groups for hydrophobic anchoring, but the patent compounds incorporate additional fluorinated pyrimidines for enhanced π-π stacking .

Research Findings and Limitations

  • Activity Data: No direct biological data for the target compound are available in the provided evidence. However, analogs like CAS 891135-81-2 and the patent compounds suggest that trifluoromethyl/trifluoromethoxy groups and core substitutions modulate potency and selectivity .
  • Synthetic Challenges: The target compound’s unsubstituted triazolopyrimidinone core may simplify synthesis compared to dimethyl-substituted analogs but could limit tunability.

Biological Activity

The compound 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 877637-94-0) is a synthetic derivative belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC14H13N5O2S
Molecular Weight315.35 g/mol
CAS Number877637-94-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes and modulate receptor activities, which can disrupt normal cellular processes. The exact pathways involved depend on the specific biological context and target molecules.

Anticancer Activity

Recent studies have reported promising anticancer properties for triazolopyrimidine derivatives. In vitro assays demonstrated that compounds similar to 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer Cell Line) :
    • IC50 values reported around 9.1 µg/mL for related compounds indicate strong potential against breast cancer cells .
  • Mechanisms of Action :
    • The compound may inhibit tubulin polymerization and disrupt microtubule networks in cancer cells, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against several pathogenic bacteria:

  • Efficacy Against Bacteria : Studies have indicated that derivatives exhibit significant antibacterial activity comparable to standard antibiotics .
  • Mechanism : The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study 1: Anticancer Efficacy

A study conducted on triazolopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Testing

Another research effort focused on the antibacterial properties of related triazole derivatives found that certain compounds displayed effective inhibition against multiple strains of bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

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